Cas no 2172084-01-2 (1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)

1-3-(Dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide is a specialized heterocyclic compound featuring a triazole core functionalized with a dimethylaminopropyl group and an isopropyl substituent, along with a carbothioamide moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The presence of the thioamide group enhances its ability to act as a versatile intermediate or ligand in coordination chemistry. The dimethylamino and isopropyl groups contribute to its solubility and steric properties, making it suitable for further derivatization or as a building block in synthetic pathways. Its well-defined molecular architecture ensures consistency in research and industrial applications.
1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide structure
2172084-01-2 structure
商品名:1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
CAS番号:2172084-01-2
MF:C11H21N5S
メガワット:255.38294005394
CID:6079983
PubChem ID:165608561

1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質

名前と識別子

    • 1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
    • EN300-1596547
    • 1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
    • 2172084-01-2
    • インチ: 1S/C11H21N5S/c1-8(2)10-9(11(12)17)13-14-16(10)7-5-6-15(3)4/h8H,5-7H2,1-4H3,(H2,12,17)
    • InChIKey: WYHQQVBPIIXYRE-UHFFFAOYSA-N
    • ほほえんだ: S=C(C1=C(C(C)C)N(CCCN(C)C)N=N1)N

計算された属性

  • せいみつぶんしりょう: 255.15176686g/mol
  • どういたいしつりょう: 255.15176686g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1596547-250mg
1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172084-01-2
250mg
$1366.0 2023-09-23
Enamine
EN300-1596547-50mg
1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172084-01-2
50mg
$1247.0 2023-09-23
Enamine
EN300-1596547-500mg
1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172084-01-2
500mg
$1426.0 2023-09-23
Enamine
EN300-1596547-2500mg
1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172084-01-2
2500mg
$2912.0 2023-09-23
Enamine
EN300-1596547-100mg
1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172084-01-2
100mg
$1307.0 2023-09-23
Enamine
EN300-1596547-0.05g
1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172084-01-2
0.05g
$1247.0 2023-06-04
Enamine
EN300-1596547-0.1g
1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172084-01-2
0.1g
$1307.0 2023-06-04
Enamine
EN300-1596547-1.0g
1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172084-01-2
1g
$1485.0 2023-06-04
Enamine
EN300-1596547-10.0g
1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172084-01-2
10g
$6390.0 2023-06-04
Enamine
EN300-1596547-2.5g
1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172084-01-2
2.5g
$2912.0 2023-06-04

1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide 関連文献

1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamideに関する追加情報

Introduction to 1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172084-01-2)

1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2172084-01-2, belongs to the triazole-thioamide class, which is known for its versatility in drug design and development. The presence of both a dimethylamino side chain and a propan-2-yl substituent in its molecular framework contributes to its distinct chemical properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The structural motif of 1H-1,2,3-triazole is particularly noteworthy, as it is a core scaffold found in numerous bioactive molecules. Triazoles are known for their stability and ability to form hydrogen bonds, which are critical for molecular recognition processes in biological systems. The incorporation of a carbothioamide group at the 4-position further enhances the compound's potential to interact with biological targets. This functional moiety is often employed in medicinal chemistry due to its ability to modulate enzyme activity and receptor binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The dimethylamino group, in particular, is known to enhance solubility and metabolic stability, which are crucial factors for drug-like properties. Furthermore, the propan-2-yl substituent could contribute to selective binding by influencing the electronic distribution around the triazole ring.

In vitro studies have begun to unravel the pharmacological potential of this compound. Initial experiments indicate that it may possess anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes or other inflammatory mediators. The thioamide moiety is particularly interesting as it can undergo various chemical transformations, allowing for the synthesis of derivatives with tailored biological activities. Researchers are exploring its potential as a lead compound for developing novel therapeutic agents targeting chronic inflammatory diseases.

The synthesis of 1H-1,2,3-triazole derivatives has been optimized over the years, leveraging advances in multi-step organic synthesis techniques. The preparation of 1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide involves key steps such as nucleophilic substitution reactions and cyclization processes. The use of protected intermediates ensures high yield and purity, which are essential for subsequent biological evaluations. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structural integrity of the final product.

As interest in immunomodulatory therapies grows, compounds like 1H-thiazolotriazoles are being revisited for their potential applications in autoimmune disorders. The combination of a triazole ring with a thioamide group creates a versatile scaffold that can be modified to target specific immune pathways. Preclinical data suggests that derivatives of this class may modulate T-cell responses without significant immunosuppressive effects, making them attractive candidates for further development.

The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations have been used to study the conformational flexibility of 1H-thiazolotriazoles, providing insights into their interactions with biological targets. These simulations help predict binding affinities and identify key residues involved in ligand-receptor interactions. Such information is invaluable for designing next-generation analogs with improved pharmacokinetic profiles.

Future research directions may include exploring the synthesis of enantiomerically pure forms of this compound to assess stereochemical influences on biological activity. Additionally, investigating its behavior under physiological conditions will be crucial for understanding its metabolic fate and potential side effects. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications.

The broader significance of heterocyclic compounds like triazole-thioamides lies in their ability to bridge fundamental chemical principles with real-world therapeutic solutions. As research progresses, compounds such as CAS No. 2172084-01-2 will continue to play a pivotal role in shaping the future of medicinal chemistry and drug development.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd